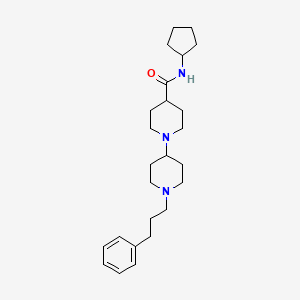![molecular formula C12H16N4O B4896304 N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide, also known as PZQ or praziquantel, is a chemical compound used to treat parasitic infections caused by flatworms. It was first synthesized in the 1970s and has since become the drug of choice for treating schistosomiasis, a disease caused by parasitic worms that affect more than 200 million people worldwide.
Mechanism of Action
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide works by disrupting the membrane integrity of the parasitic worms, leading to muscle contraction and paralysis. This eventually results in the death of the worms and their elimination from the body.
Biochemical and Physiological Effects:
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been shown to have minimal side effects in humans, with the most common being mild gastrointestinal symptoms. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-2 hours. N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is also known to cross the blood-brain barrier and may have effects on neurotransmitter systems.
Advantages and Limitations for Lab Experiments
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a widely used and effective tool for studying parasitic infections in laboratory settings. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. However, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has limitations in terms of its specificity and selectivity for different types of parasites, and its effects may vary depending on the stage of infection.
Future Directions
There are several areas of research that could benefit from further investigation into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce side effects.
2. Investigation of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on other parasitic infections, such as tapeworms and flukes.
3. Exploration of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential use in treating other diseases, such as cancer and epilepsy.
4. Study of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on neurotransmitter systems and its potential use in treating psychiatric disorders.
In conclusion, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a highly effective and widely used drug for treating parasitic infections caused by flatworms. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory settings have been extensively studied. Future research into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential applications could have important implications for the treatment of a variety of diseases.
Synthesis Methods
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenyl isocyanate with 3-hydrazinopyrazole, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been extensively studied for its efficacy against schistosomiasis and other parasitic infections. It has been shown to be highly effective in killing adult worms and reducing the severity of symptoms in infected individuals. In addition, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been investigated for its potential use in treating other diseases, such as cancer and epilepsy.
properties
IUPAC Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-7-10(16-6-5-12(13)15-16)3-4-11(8)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYMEYUEZUKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(=N2)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)